molecular formula C24H20N4O B12678020 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol CAS No. 83249-75-6

1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol

Cat. No.: B12678020
CAS No.: 83249-75-6
M. Wt: 380.4 g/mol
InChI Key: GWLFIRIFNHECNX-UHFFFAOYSA-N
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Description

1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-dimethylaminobenzene. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzene to form the intermediate azo compound. This reaction is carried out in an alkaline medium to facilitate the coupling process.

    Second Diazotization and Coupling: The intermediate azo compound undergoes a second diazotization followed by coupling with 2-naphthol in an alkaline medium to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo bond can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium dithionite, hydrogen with a catalyst.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopic analysis of biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo reversible changes in structure.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol primarily involves its ability to undergo reversible changes in structure upon exposure to light or other stimuli. This property makes it useful in applications such as photochromic materials and sensors. The compound interacts with molecular targets through its azo bond, which can be cleaved or reformed under specific conditions, leading to changes in its physical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl rings connected by an azo bond.

    Methyl Orange: An azo dye used as a pH indicator.

    Sudan I: An azo dye used in coloring oils and waxes.

Uniqueness

1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol is unique due to its specific structure, which includes both dimethylphenyl and naphthol groups. This combination imparts distinct properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

83249-75-6

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

1-[[4-[(2,3-dimethylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C24H20N4O/c1-16-6-5-9-22(17(16)2)27-25-19-11-13-20(14-12-19)26-28-24-21-8-4-3-7-18(21)10-15-23(24)29/h3-15,29H,1-2H3

InChI Key

GWLFIRIFNHECNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C

Origin of Product

United States

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